molecular formula C10H12INO B5700698 N-(4-iodo-2,5-dimethylphenyl)acetamide

N-(4-iodo-2,5-dimethylphenyl)acetamide

Cat. No. B5700698
M. Wt: 289.11 g/mol
InChI Key: PBPCDFBNNPNXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2,5-dimethylphenyl)acetamide is a chemical compound that is commonly used in scientific research. It is a member of the acetamide family of compounds and is known for its unique properties and applications in different fields of study.

Mechanism of Action

The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)acetamide is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various reactions. It is also known to form stable complexes with metal ions, which can be used in catalytic reactions.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Additionally, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-iodo-2,5-dimethylphenyl)acetamide in lab experiments is its versatility. It can be used in a wide range of reactions and has a number of applications in different areas of research. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that it can be toxic in high concentrations and must be handled with care.

Future Directions

There are a number of future directions for research involving N-(4-iodo-2,5-dimethylphenyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop new applications for the compound. Finally, there is a need for more studies on the toxicity of the compound and its potential effects on human health.
Conclusion:
In conclusion, N-(4-iodo-2,5-dimethylphenyl)acetamide is a versatile and important compound in scientific research. Its unique properties and applications make it a valuable tool in the study of organic synthesis, metal-catalyzed reactions, and the structure and function of proteins and enzymes. While there are still many questions about its mechanism of action and potential uses, the future looks promising for this important compound.

Synthesis Methods

N-(4-iodo-2,5-dimethylphenyl)acetamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-iodo-2,5-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction yields N-(4-iodo-2,5-dimethylphenyl)acetamide as the final product. Other methods involve the use of different reagents and catalysts, but the basic principle remains the same.

Scientific Research Applications

N-(4-iodo-2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of various heterocyclic compounds. It is also used as a ligand in metal-catalyzed reactions and in the preparation of various pharmaceuticals. Additionally, it is used in the study of the structure and function of proteins and enzymes.

properties

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPCDFBNNPNXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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